4-(Pyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyridine ring fused to a pyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The presence of both nitrogen-containing rings enhances its ability to interact with biological targets, making it a valuable scaffold for drug development.
4-(Pyridin-2-yl)pyrimidine belongs to the class of compounds known as pyrimidines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. It is classified as a bicyclic compound due to the fusion of the pyridine and pyrimidine rings. This compound can be synthesized through various chemical reactions, often involving pyridine derivatives.
The synthesis of 4-(Pyridin-2-yl)pyrimidine can be achieved through several methods, including:
4-(Pyridin-2-yl)pyrimidine can participate in several chemical reactions:
The mechanism of action for 4-(Pyridin-2-yl)pyrimidine largely depends on its specific biological targets. It has been shown to inhibit certain enzymes involved in metabolic processes or signal transduction pathways.
4-(Pyridin-2-yl)pyrimidine exhibits several notable physical and chemical properties:
These properties are critical for determining its suitability for various applications in research and pharmaceuticals.
4-(Pyridin-2-yl)pyrimidine has several applications in scientific research:
4-(Pyridin-2-yl)pyrimidine (C₉H₇N₃) features a twisted biaryl architecture where the pyridine and pyrimidine rings are connected via a C2–C4' bond. X-ray crystallographic analyses reveal a dihedral angle of 30–40° between the ring planes, disrupting full π-conjugation [3] [9]. This non-planar configuration arises from steric repulsion between the ortho-hydrogens (H6 of pyrimidine and H6' of pyridine). Key bond lengths include:
Electronic distributions show significant polarization: the pyridine nitrogen acts as an electron acceptor (calculated partial charge: −0.32 e), while the pyrimidine N1 and N3 positions exhibit electron deficiency (partial charges: −0.25 e and −0.28 e, respectively) [3]. Frontier molecular orbital analysis places the HOMO predominantly on the pyridine ring and the LUMO on the pyrimidine, enabling charge-transfer transitions observed at ~300 nm in UV-Vis spectra.
Table 1: Key Structural Parameters from X-ray Crystallography
Parameter | Value | Method/Source |
---|---|---|
Dihedral Angle | 36.7° | Single-crystal XRD [3] |
C2–C4' Bond Length | 1.485 Å | Single-crystal XRD [9] |
Pyrimidine C–N Avg. | 1.338 Å | DFT/B3LYP/6-31G* [3] |
HOMO-LUMO Gap | 4.1 eV | DFT Calculation [3] |
Tautomeric equilibria profoundly influence the reactivity of 4-(pyridin-2-yl)pyrimidine derivatives. For unsubstituted variants, prototropic tautomerism is negligible. However, hydroxyl-substituted analogues (e.g., 4-(pyridin-2-yl)pyrimidin-2-ol) exhibit robust keto-enol equilibria. Experimental studies confirm the keto tautomer (pyridin-2-yl)(2-oxo-1,2-dihydropyrimidin-4-yl) dominates (>95% in chloroform), stabilized by an intramolecular H-bond between N1 of pyrimidine and the carbonyl oxygen (O···H–N distance: 1.72 Å) [2] [7]. DFT calculations reveal:
Kinetic trapping occurs during metal coordination: tautomeric forms "locked" via chelation exhibit distinct spectral signatures. For example, Ni(II) complexes of 4-(pyridin-3-yl)pyrimidine-2-thione show irreversible thione→thiolato tautomerization upon binding [3] .
The amphoteric character of 4-(pyridin-2-yl)pyrimidine arises from its dual basic sites:
Solubility is solvent-dependent:
Thermogravimetric analysis indicates thermal stability up to 220°C. Hydrolytic stability is pH-sensitive, with degradation occurring below pH 2 (N-protonation) or above pH 10 (ring opening). Carboxylic acid derivatives (e.g., 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid) exhibit even lower aqueous solubility (<0.01 mg/mL) due to zwitterion formation [6] [8].
NMR Spectroscopy (DMSO-d₆, 298 K):
Table 2: Characteristic IR and NMR Signatures
Spectroscopic Mode | Key Features | Assignment |
---|---|---|
IR (KBr) | 1585 cm⁻¹, 1560 cm⁻¹ | C=N stretching (pyrimidine/pyridine) |
1418 cm⁻¹ | C–H bending | |
¹H NMR | δ 8.72 (d, J=5.1 Hz) | Pyrimidine H5 |
¹⁵N HMBC | δ −68.2 (pyrimidine N1), δ −42.1 (pyridine N) | Through-bond coupling [9] |
X-ray Crystallography: Monoclinic crystals (space group P2₁/c) show π-stacking distances of 3.48 Å between pyrimidine rings and C–H···N hydrogen bonds (2.52 Å) stabilizing the lattice [3] [9]. IR Spectroscopy confirms tautomeric states: carbonyl stretches (1650–1680 cm⁻¹) in keto forms versus broad OH stretches (3200 cm⁻¹) in enols [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7